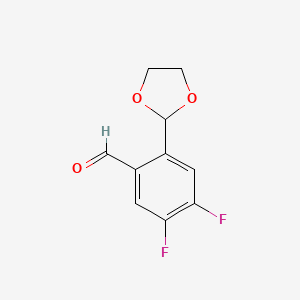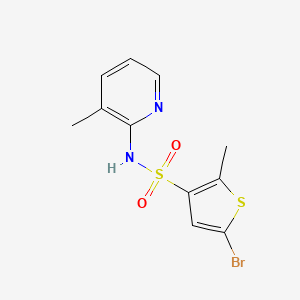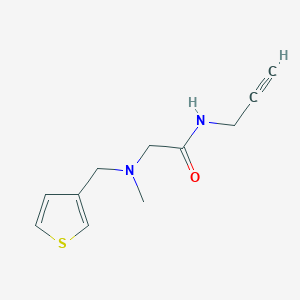
2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide is a compound with a complex structure that includes a thiophene ring, a methyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps. One common method includes the reaction of thiophen-3-ylmethylamine with propargyl bromide to form an intermediate, which is then reacted with methylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the acetamide group may produce primary or secondary amines.
科学的研究の応用
2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The thiophene ring and acetamide moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may also affect cellular pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Acetamide derivatives: Compounds with acetamide groups but different aromatic rings.
Uniqueness
2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide is unique due to its combination of a thiophene ring, a methyl group, and an acetamide moiety
特性
分子式 |
C11H14N2OS |
|---|---|
分子量 |
222.31 g/mol |
IUPAC名 |
2-[methyl(thiophen-3-ylmethyl)amino]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H14N2OS/c1-3-5-12-11(14)8-13(2)7-10-4-6-15-9-10/h1,4,6,9H,5,7-8H2,2H3,(H,12,14) |
InChIキー |
ZEQDZNROFVSLKG-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CSC=C1)CC(=O)NCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


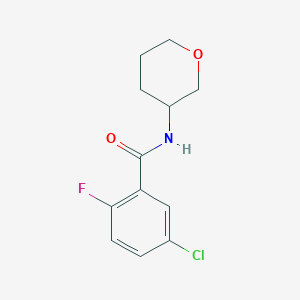
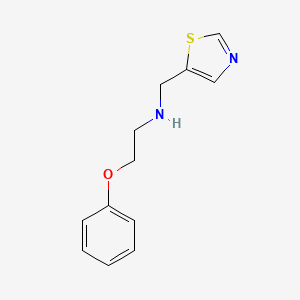
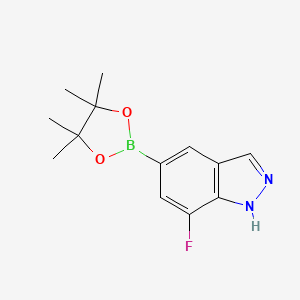
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)
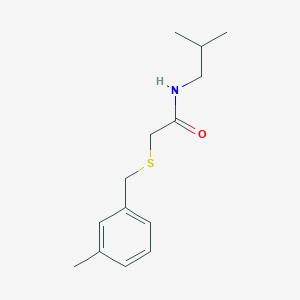
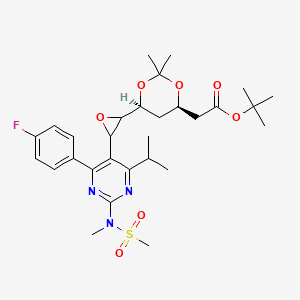
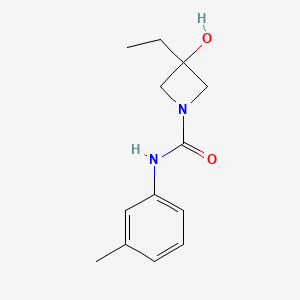
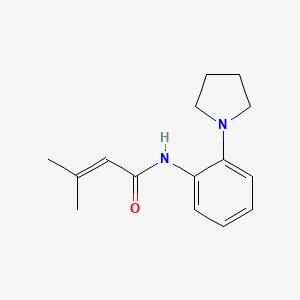
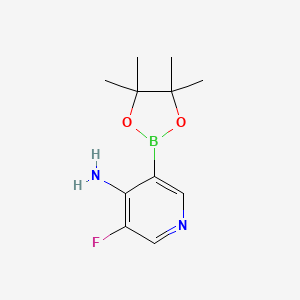
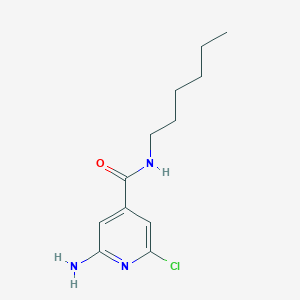
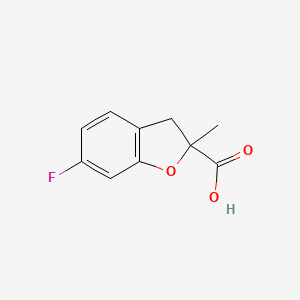
![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)
